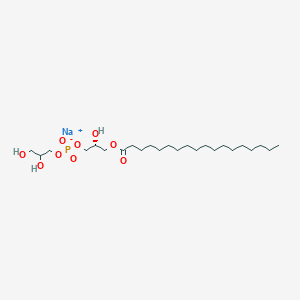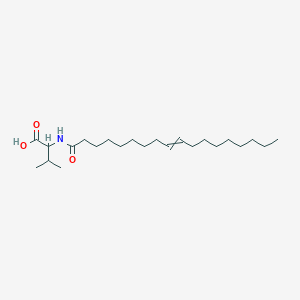
1-Stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (Natriumsalz)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is a lysophospholipid containing stearic acid at the sn-1 position. This compound is utilized in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid biochemistry and membrane dynamics.
Biology: Employed in the creation of artificial membranes for studying membrane proteins and lipid interactions.
Medicine: Utilized in lipid-based drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Applied in the formulation of liposomes and micelles for various industrial applications
Wirkmechanismus
The mechanism of action of 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and other lipids, affecting their function and distribution. This compound can also serve as a carrier for hydrophobic drugs, facilitating their delivery to target cells .
Similar Compounds:
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt): Contains oleic acid instead of stearic acid at the sn-1 position.
1-Stearoyl-2-hydroxy-sn-glycero-3-PC: A lysophosphatidylcholine with a similar structure but different head group.
Uniqueness: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its specific fatty acid composition and head group, which confer distinct biophysical properties and applications in lipid-based drug delivery systems .
Biochemische Analyse
Biochemical Properties
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) plays a significant role in biochemical reactions, particularly in the formation of artificial membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to create liposomes that encapsulate enzymes or drugs, facilitating targeted delivery and controlled release. The interactions between 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) and these biomolecules are primarily based on its amphiphilic nature, allowing it to integrate into lipid bilayers and interact with hydrophobic and hydrophilic regions .
Cellular Effects
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) influences various cellular processes. It can affect cell signaling pathways by altering the composition and properties of cell membranes. This compound may also impact gene expression and cellular metabolism by modulating the activity of membrane-bound receptors and enzymes. For example, it has been shown to increase the production of interleukin-1 beta in isolated human blood monocytes .
Molecular Mechanism
The molecular mechanism of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. This compound can bind to specific proteins and receptors, modulating their activity. Additionally, it may inhibit or activate enzymes involved in lipid metabolism, thereby affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to hydrolysis or oxidation .
Dosage Effects in Animal Models
The effects of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) vary with different dosages in animal models. At low doses, it may enhance cellular functions and improve the efficacy of drug delivery systems. At high doses, it could exhibit toxic or adverse effects, such as disrupting membrane integrity or causing inflammation .
Metabolic Pathways
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids, and acyltransferases, which transfer acyl groups to form complex lipids. These interactions can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is transported and distributed through interactions with lipid transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s amphiphilic nature allows it to integrate into lipid bilayers and accumulate in membrane-rich regions .
Subcellular Localization
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is primarily localized in cellular membranes, including the plasma membrane and intracellular organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications that direct it to specific compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the stearic acid at the sn-1 position .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to control reaction conditions such as temperature, pH, and reactant concentrations. The final product is purified through techniques like crystallization and chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the stearic acid moiety, leading to the formation of oxidized derivatives.
Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized lysophospholipids.
Substitution: Various substituted lysophospholipids depending on the reagents used.
Eigenschaften
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h22-23,25-27H,2-21H2,1H3,(H,29,30);/q;+1/p-1/t22?,23-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKMAWZFXVEIMC-DBCZNGTMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48NaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxireno[f]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)
![3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)







